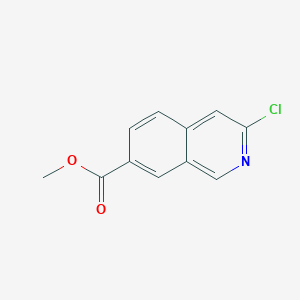![molecular formula C12H14N4O3 B1406556 Ethyl 2-[4-(1H-tetrazol-1-yl)phenoxy]propanoate CAS No. 1706454-96-7](/img/structure/B1406556.png)
Ethyl 2-[4-(1H-tetrazol-1-yl)phenoxy]propanoate
Descripción general
Descripción
Ethyl 2-[4-(1H-tetrazol-1-yl)phenoxy]propanoate is a chemical compound that has been synthesized for various scientific research applications. This compound belongs to the class of tetrazole-based compounds that have been used in the synthesis of various pharmaceutical agents.
Mecanismo De Acción
The mechanism of action of Ethyl 2-[4-(1H-tetrazol-1-yl)phenoxy]propanoate has not been extensively studied. However, it is believed to be involved in the inhibition of certain enzymes that are involved in various metabolic pathways. This inhibition may lead to changes in biochemical and physiological processes in the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Ethyl 2-[4-(1H-tetrazol-1-yl)phenoxy]propanoate have not been extensively studied. However, it has been shown to have potential antioxidant properties. It has also been shown to have potential anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Ethyl 2-[4-(1H-tetrazol-1-yl)phenoxy]propanoate in lab experiments include its high purity and good yields. It is also relatively easy to synthesize. However, its mechanism of action and biochemical and physiological effects are not well understood, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of Ethyl 2-[4-(1H-tetrazol-1-yl)phenoxy]propanoate. One possible direction is to study its potential pharmaceutical applications. It has been shown to have potential antioxidant and anti-inflammatory properties, which may make it useful in the treatment of various diseases. Another possible direction is to study its mechanism of action and biochemical and physiological effects in more detail. This may lead to a better understanding of its potential applications and limitations. Finally, further optimization of the synthesis method may lead to higher yields and greater purity of Ethyl 2-[4-(1H-tetrazol-1-yl)phenoxy]propanoate, which may make it more useful in various scientific research applications.
Aplicaciones Científicas De Investigación
Ethyl 2-[4-(1H-tetrazol-1-yl)phenoxy]propanoate has been used in various scientific research applications. It has been used as a starting material for the synthesis of various tetrazole-based compounds that have potential pharmaceutical applications. It has also been used as a ligand in the synthesis of metal complexes that have been studied for their catalytic properties.
Propiedades
IUPAC Name |
ethyl 2-[4-(tetrazol-1-yl)phenoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3/c1-3-18-12(17)9(2)19-11-6-4-10(5-7-11)16-8-13-14-15-16/h4-9H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPLNSCSCLBTDIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC=C(C=C1)N2C=NN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[4-(1H-tetrazol-1-yl)phenoxy]propanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1H-Pyrazole, 1-[(4-chloro-3-fluorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-](/img/structure/B1406477.png)
![1H-Pyrazole, 1-[(5-fluoro-2-methylphenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-](/img/structure/B1406479.png)
![4-Bromo-N-[2-(dimethylamino)ethyl]-3-methoxybenzamide](/img/structure/B1406480.png)
![Ethyl 4-(3-iodoimidazo[1,2-a]pyrazin-6-yl)benzoate](/img/structure/B1406483.png)

![Tert-butyl 3-[(5-bromo-2-pyridyl)oxy]azetidine-1-carboxylate](/img/structure/B1406486.png)





